molecular formula C12H14O4 B1357398 Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- CAS No. 153881-37-9

Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-

Cat. No. B1357398
M. Wt: 222.24 g/mol
InChI Key: BCSLBZAJNSZFPX-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- (also known as 4-EPEBA) is an organic compound belonging to the family of benzoic acids. It is a white, crystalline solid with a slight odor. It is soluble in water, ethanol, and ether, and is insoluble in benzene. 4-EPEBA is a widely used chemical in the industry and in laboratories for a variety of purposes, including synthesis, research applications, and lab experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- involves the reaction of 4-hydroxybenzoic acid with 2-(2-propenyloxy)ethanol in the presence of a dehydrating agent to form the desired product.

Starting Materials
4-hydroxybenzoic acid, 2-(2-propenyloxy)ethanol, Dehydrating agent (e.g. sulfuric acid)

Reaction
Step 1: Mix 4-hydroxybenzoic acid and 2-(2-propenyloxy)ethanol in a reaction flask., Step 2: Add a dehydrating agent (e.g. sulfuric acid) to the reaction mixture., Step 3: Heat the reaction mixture under reflux for several hours., Step 4: Allow the reaction mixture to cool and then add water to the mixture., Step 5: Extract the product with an organic solvent (e.g. diethyl ether)., Step 6: Wash the organic layer with water and then dry over anhydrous sodium sulfate., Step 7: Evaporate the solvent to obtain the desired product, Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-.

Scientific Research Applications

4-EPEBA is used in a wide range of scientific research applications, including studies of enzyme kinetics, protein structure, and drug metabolism. It is also used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.

Mechanism Of Action

4-EPEBA acts as a proton donor, donating a proton to the molecule it is reacting with. This proton donation results in a change in the charge of the molecule, leading to a change in its reactivity.

Biochemical And Physiological Effects

4-EPEBA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, as well as to interfere with the metabolism of certain drugs. It has also been found to have an anti-inflammatory effect, and to inhibit the formation of tumors.

Advantages And Limitations For Lab Experiments

4-EPEBA has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. It is also soluble in a variety of solvents, making it easy to use in a variety of reactions. However, it is not very soluble in water, which can limit its use in some experiments.

Future Directions

Future research on 4-EPEBA may focus on its potential applications in medicine and agriculture. Studies of its mechanism of action and its effects on enzymes, proteins, and drug metabolism may provide insight into new therapeutic strategies. Additionally, research into its effects on bacteria, fungi, and viruses may lead to new treatments for diseases. Further research into its anti-inflammatory properties may lead to new treatments for inflammatory conditions. Finally, research into its effects on tumor formation may lead to new ways to prevent or treat cancer.

properties

IUPAC Name

4-(2-prop-2-enoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-7-15-8-9-16-11-5-3-10(4-6-11)12(13)14/h2-6H,1,7-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSLBZAJNSZFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597524
Record name 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-

CAS RN

153881-37-9
Record name 4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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